molecular formula C13H9ClFNO3 B6193322 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene CAS No. 2055756-32-4

1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene

Cat. No.: B6193322
CAS No.: 2055756-32-4
M. Wt: 281.7
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Description

1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), a fluorophenoxy group (-O-C6H4-F), and a methyl group (-CH3) attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

2055756-32-4

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene typically involves the nitration of a precursor compound followed by chlorination and etherification reactions. The general synthetic route can be summarized as follows:

    Nitration: The precursor benzene compound undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Chlorination: The nitrated compound is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.

    Etherification: The chlorinated compound is reacted with 2-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) to form the fluorophenoxy group.

Industrial Production Methods

Industrial production of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo redox reactions, while the chloro and fluorophenoxy groups can participate in various binding interactions.

Comparison with Similar Compounds

1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-chloro-4-nitrobenzene: Lacks the fluorophenoxy and methyl groups, resulting in different chemical properties and reactivity.

    2-fluoro-4-nitroaniline: Contains an amino group instead of a chloro group, leading to different biological activity.

    4-methyl-2-nitrophenol: Contains a hydroxyl group instead of a chloro group, affecting its chemical behavior.

The presence of the fluorophenoxy group in 1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene makes it unique and imparts specific chemical and biological properties that are not observed in other similar compounds.

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